2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
Beschreibung
This compound features a dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and one ketone group) substituted at position 2 with an azetidine-methyl group. The azetidine ring is further functionalized with a 1-(4-fluorophenyl)cyclopropanecarbonyl moiety. The 4-fluorophenyl group introduces electron-withdrawing properties, while the cyclopropane ring contributes to conformational rigidity.
Eigenschaften
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-2-7-17(24)23(21-13)12-14-10-22(11-14)18(25)19(8-9-19)15-3-5-16(20)6-4-15/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVVWEHLLQPCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Cyclopropane Ring: This step involves the reaction of a fluorophenyl derivative with a suitable cyclopropanation reagent under controlled conditions.
Azetidine Ring Formation: The cyclopropane intermediate is then reacted with an azetidine precursor to form the azetidin-3-yl moiety.
Pyridazinone Core Construction: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
Dihydropyridazinone Derivatives
Compounds sharing the dihydropyridazinone core but differing in substituents include:
Key Observations :
- The azetidine-methyl group in the target compound introduces a nitrogen-rich, polar region absent in briaviolides or garcimultinones. This may enhance interactions with polar enzyme pockets.
- Fluorine substitution (vs.
Azetidine-Containing Analogues
Azetidine rings are rare in natural products but common in synthetic pharmaceuticals. For example:
- Oxaziclomefone (pesticide, ): Contains a dihydro-oxazinone core but lacks the cyclopropane and fluorophenyl groups. Its bioactivity relies on carbamate groups, unlike the target compound’s acylated azetidine.
Functional Group Comparisons
Cyclopropane Derivatives
- The 1-(4-fluorophenyl)cyclopropane group in the target compound contrasts with benzoyl or hexanoyl groups in briaviolides (e.g., δC 169.8 ppm for acetyl in Compound 6 ). Cyclopropane’s strain energy may increase reactivity or alter binding kinetics.
- Exo-BPAP configurations (as in garcimultinone J, ) demonstrate that substituent orientation significantly impacts bioactivity, suggesting the target compound’s cyclopropane-azetidine linkage merits stereochemical analysis.
Fluorophenyl vs. Other Aromatic Groups
- The 4-fluorophenyl group provides a balance between lipophilicity and polarity (ClogP ~2.1). In contrast, 3,4-dihydroxybenzoyl (garcimultinone J) increases hydrophilicity (ClogP ~1.5) but may reduce membrane permeability .
Physicochemical and Spectroscopic Data
Research Implications
- Synthetic Challenges: The cyclopropane-azetidine linkage requires precise stereocontrol, as seen in ROESY-guided configurations of garcimultinone J .
- Bioactivity Gaps: While briaviolides and garcimultinones show cytotoxicity, the target compound’s fluorophenyl group may redirect activity toward CNS targets (speculative, based on fluorine’s prevalence in neuroactive drugs).
Biologische Aktivität
The compound 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a novel chemical entity that has emerged in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Azetidine ring : Known for its role in enhancing the bioactivity of compounds.
- Cyclopropanecarbonyl group : Imparts unique reactivity and interaction profiles.
- Dihydropyridazinone moiety : Associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as a modulator of methyl modifying enzymes, which are critical in regulating gene expression and cellular functions. The compound's efficacy in inhibiting or activating these enzymes suggests potential applications in treating diseases linked to dysregulated methylation processes.
Enzyme Modulation
Studies have shown that this compound can effectively modulate the activity of several key enzymes:
- Methyltransferases : Involved in transferring methyl groups to DNA and proteins, impacting gene expression.
- Kinases : The compound has been identified as a potential inhibitor of various kinases, including c-Met and KDR, which are implicated in cancer progression and angiogenesis.
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Cancer Treatment : By inhibiting specific kinases, the compound may offer new avenues for cancer therapy.
- Neurological Disorders : Its modulation of methylation processes could be beneficial in conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies : Research conducted on cell lines demonstrated the compound's ability to inhibit cell proliferation in cancer models, particularly those expressing high levels of c-Met.
- Animal Models : In vivo studies have indicated significant tumor regression upon administration of the compound in murine models bearing human tumor xenografts.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. What are the key synthetic challenges in constructing the azetidine-dihydropyridazinone scaffold, and how can they be methodologically addressed?
The synthesis of this compound involves multi-step reactions, including cyclopropanecarbonyl group formation, azetidine ring functionalization, and dihydropyridazinone core assembly. Key challenges include steric hindrance from the cyclopropane group and regioselectivity in azetidine substitution. To address these:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency for cyclopropane coupling .
- Employ microwave-assisted synthesis to reduce reaction times and improve yields during azetidine alkylation .
- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to isolate regioisomers .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Structural validation requires a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions (e.g., fluorophenyl proton splitting patterns, azetidine methylene protons) .
- High-resolution mass spectrometry (HRMS) : For exact mass verification, particularly to distinguish between dihydropyridazinone tautomers .
- X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropane-acylation step?
The acylation of the azetidine ring with the cyclopropane fragment is sensitive to steric effects. Optimization strategies include:
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., cyclopropane ring-opening) .
- Catalyst selection : Use HOBt/DCC coupling systems for efficient amide bond formation without racemization .
- Solvent screening : Test dichloromethane vs. THF to balance solubility and reaction kinetics .
- Monitor progress via TLC (silica gel, UV-active spots) to terminate reactions at ~90% conversion .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies often arise from differences in assay conditions or impurity profiles. Methodological approaches include:
- Dose-response standardization : Use a unified protocol (e.g., IC50 measurements in triplicate) across analogs .
- Purity reassessment : Re-analyze compounds via HPLC-MS to rule out degradation products or residual solvents .
- Computational docking : Compare binding poses of analogs with target proteins (e.g., kinases) to identify structural determinants of activity .
Q. What computational methods are suitable for predicting the reactivity of the dihydropyridazinone core in aqueous environments?
Advanced modeling techniques include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) simulations : Simulate solvation effects in water to assess hydrolysis susceptibility of the dihydropyridazinone ring .
- pKa prediction tools (e.g., MarvinSuite): Estimate protonation states under physiological pH to guide stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
